molecular formula C9H6ClNO3 B13780458 2-Benzoxazolinone, 3-acetyl-5-chloro- CAS No. 24963-29-9

2-Benzoxazolinone, 3-acetyl-5-chloro-

Cat. No.: B13780458
CAS No.: 24963-29-9
M. Wt: 211.60 g/mol
InChI Key: LOYFUELOTCGIOH-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-acetyl-5-chloro- is a derivative of benzoxazolinone, a compound known for its diverse biological activities. . The presence of the acetyl and chloro groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-acetyl-5-chloro- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods

In industrial settings, the continuous-flow Hofmann rearrangement is employed to produce 2-Benzoxazolinone derivatives. This method allows for the preparation of large quantities of the compound in a controlled and efficient manner . The use of trichloroisocyanuric acid in this process ensures a stable and atom-economic chlorination reaction.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-acetyl-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trichloroisocyanuric acid for chlorination, sodium hypochlorite for oxidation, and various reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-acetyl-5-chloro- involves the inhibition of specific enzymes or pathways. For instance, its anti-HIV-1 activity is attributed to its ability to chelate magnesium ions in the active site of the virus’s integrase enzyme, thereby inhibiting the integration of viral DNA into the host genome . This mechanism is crucial for its effectiveness as an anti-HIV-1 agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazolinone, 3-acetyl-5-chloro- stands out due to its unique combination of acetyl and chloro groups, which enhance its chemical reactivity and biological activity. Its potential as an anti-HIV-1 agent further distinguishes it from other benzoxazolinone derivatives .

Properties

CAS No.

24963-29-9

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-acetyl-5-chloro-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3

InChI Key

LOYFUELOTCGIOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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